(4-Fluorobenzyl)isopropylamine
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Description
(4-Fluorobenzyl)isopropylamine is a compound that is part of a broader class of organic molecules that have been studied for various applications, including the development of photoresponsive materials and as building blocks for the preparation of PET radiotracers. The presence of the fluorine atom on the benzyl group can significantly influence the physical, chemical, and spectroscopic properties of the molecule .
Synthesis Analysis
The synthesis of related fluorobenzylamine compounds has been explored in several studies. For instance, a novel synthesis of 4-[(18)F]fluorobenzylamine ([(18)F]FBA) has been achieved through transition metal-assisted sodium borohydride reduction of 4-[(18)F]fluorobenzonitrile ([(18)F]FBN). This method has been adapted for automated syntheses, which is crucial for the preparation of PET radiotracers .
Molecular Structure Analysis
The molecular structure of fluorobenzylamine derivatives has been characterized using various spectroscopic techniques. For example, the structural characterizations of substituted spirocyclotetraphosphazenes with 4-fluorobenzyl groups were confirmed by elemental analyses, mass spectrometry, FTIR, HSQC, HMBC, and NMR techniques. X-ray crystallography provided detailed insights into the solid-state and molecular structures of these compounds .
Chemical Reactions Analysis
Fluorobenzylamine compounds can undergo various chemical reactions. The study of 2-trans-6-bis(4-fluorobenzyl)spirocyclotetraphosphazene revealed that it reacts with primary amines to yield fully substituted derivatives. These reactions were carried out in high yields, demonstrating the reactivity of the fluorobenzyl moiety with amines .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorobenzylamine derivatives are influenced by the presence of the fluorine atom. For example, the rotational spectrum of 2-fluorobenzylamine showed that ring fluorination affects the molecule's flexibility and tunneling pathways. The fluorine atom's electronegativity and size can lead to strong hydrogen bonds and weak intermolecular interactions, which are crucial for the formation of supramolecular assemblies .
Scientific Research Applications
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- Isopropylamine derived supramolecular salts were synthesized and characterized by X-ray crystallography, IR, mp, and elemental analysis .
- The methods involved synthesizing four different compounds, each crystallizing in a different space group .
- The results showed that the discrete ions can be architectured into 1D–3D structures by the collective non-covalent interactions .
-
Nuclear Magnetic Resonance Spectroscopy
- Fluoroorganic compounds were evaluated with benchtop 19F nuclear magnetic resonance (NMR) spectrometer .
- The method involved using a dedicated Thermo ScientificTM picoSpinTM 80 19F NMR spectrometer .
- The results showed that the 19F NMR spectra are easy to interpret, and provide a wealth of molecular structure information as well as its associated chemical environment .
properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]propan-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN/c1-8(2)12-7-9-3-5-10(11)6-4-9/h3-6,8,12H,7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDZSJVHMHRLKIU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC=C(C=C1)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40395861 |
Source
|
Record name | (4-FLUOROBENZYL)ISOPROPYLAMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40395861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Fluorobenzyl)isopropylamine | |
CAS RN |
137379-61-4 |
Source
|
Record name | 4-Fluoro-N-(1-methylethyl)benzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=137379-61-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-FLUOROBENZYL)ISOPROPYLAMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40395861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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